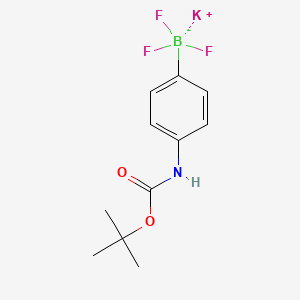

Potassium 4-BOC-aminophenyltrifluoroborate

CAS No.:

Cat. No.: VC13498136

Molecular Formula: C11H14BF3KNO2

Molecular Weight: 299.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BF3KNO2 |

|---|---|

| Molecular Weight | 299.14 g/mol |

| IUPAC Name | potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boranuide |

| Standard InChI | InChI=1S/C11H14BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h4-7H,1-3H3,(H,16,17);/q-1;+1 |

| Standard InChI Key | YLSVHRQNDAWMMN-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Characterization

Synthesis and Manufacturing

One-Pot Synthesis Protocol

The compound is synthesized via a streamlined four-step, one-pot procedure starting from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1) :

-

Borylation: Reaction of 1 with a trifluoroborate salt under basic conditions.

-

Amine Protection: Introduction of the BOC group using di-tert-butyl dicarbonate.

-

Transmetalation: Exchange with potassium hydroxide to yield the potassium trifluoroborate.

-

Purification: Isolation via crystallization or column chromatography.

Reaction Optimization

Key parameters for high-yield synthesis include:

-

Temperature: Reactions conducted at 0–25°C to minimize decomposition.

-

Solvent System: Tetrahydrofuran (THF)/water mixtures (4:1 v/v) for optimal solubility.

-

Catalyst: Palladium acetate () with SPhos or XPhos ligands for cross-coupling steps .

Applications in Organic Synthesis

Suzuki–Miyaura Cross-Coupling Reactions

The compound’s primary application lies in palladium-catalyzed cross-couplings with aryl chlorides, enabling efficient construction of biaryl systems. Representative reactions include:

| Entry | Aryl Chloride | Product Yield (%) | Conditions |

|---|---|---|---|

| 1 | 4-Chlorobenzonitrile | 78 | Pd(OAc), SPhos |

| 2 | 4-Chloroanisole | 85 | Pd(OAc), XPhos |

| 3 | 2-Chloropyridine | 67 | Pd(OAc), SPhos |

The BOC group remains intact under these conditions, allowing subsequent deprotection to free amines for further functionalization .

Pharmaceutical Intermediate Synthesis

This reagent has been employed in synthesizing:

-

Anticancer Agents: Aminomethylarenes inhibit histone deacetylases (HDACs) .

-

Antiviral Compounds: Functionalized biaryls target viral protease enzymes .

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume